

# PIK-75 Solubility & Storage Guidelines

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## Compound Focus: **Pik-75**

CAS No.: 945619-31-8

Cat. No.: S784197

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The table below consolidates key physical chemical data and storage conditions for **PIK-75** HCl from commercial suppliers.

Parameter	Reported Data	Source / Vendor
Molecular Weight	488.74 g/mol	Consistent across [1] [2] [3]
CAS No.	372196-77-5	Consistent across [1] [2] [3]
Solubility in DMSO	98 mg/mL (200.51 mM) [1]; 11 mg/mL (22.51 mM) [2]; ≥8.15 mg/mL [4]	Selleck Chemicals [1]; MedChemExpress [2]; ApexBio [4]
Solubility in Water	Insoluble [1] [2] [4]	Consistent across sources
Solubility in Ethanol	9 mg/mL [1]; Insoluble [4]	Selleck Chemicals [1]; ApexBio [4]
Recommended Storage	Powder: -20°C, sealed, away from moisture [2] [3]. Solution: -80°C for 6 months, -20°C for 1 month [2].	MedChemExpress [2]; InvivoChem [3]

## Preparation Protocols for Stock Solutions

Based on the compiled data, here are detailed methodologies for preparing stock solutions and conducting common experiments.

## Stock Solution Preparation

- **Standard DMSO Stock Solution**

- **Procedure:** Dissolve **PIK-75** HCl powder in anhydrous, moisture-free DMSO to the desired concentration. A common preparation is a **10 mM stock solution**. For example, to prepare 1 mL of 10 mM stock, add 4.89 mg of **PIK-75** HCl powder to 1 mL of DMSO [1] [2] [3].
- **Critical Note:** Due to the impact of moisture-absorbing DMSO on solubility, it is recommended to use **freshly opened DMSO** [1]. Vortex, ultrasound, or gentle warming may be used to aid dissolving [3]. Aliquot the master liquid and store at -20°C or -80°C to avoid repeated freeze-thaw cycles [2].

- **In Vivo Formulation (Corn Oil-Based)**

- **Procedure:** A formulation validated for in vivo studies involves dissolving **PIK-75** in a 5% DMSO and 95% corn oil mixture to a final concentration of 0.150 mg/mL (0.31 mM). For 1 mL of working solution, add 50 µL of a 3 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix evenly. The mixed solution should be used immediately for optimal results [1].

- **Nanosuspension Formulation (for Enhanced Delivery)**

- **Procedure:** To overcome poor solubility and stability, a folate-targeted nanosuspension can be prepared using high-pressure homogenization. This formulation demonstrated an 11-fold increase in saturation solubility and improved cytotoxicity in a human ovarian cancer model (SKOV-3 cells) [5].

## Key Experimental Protocols

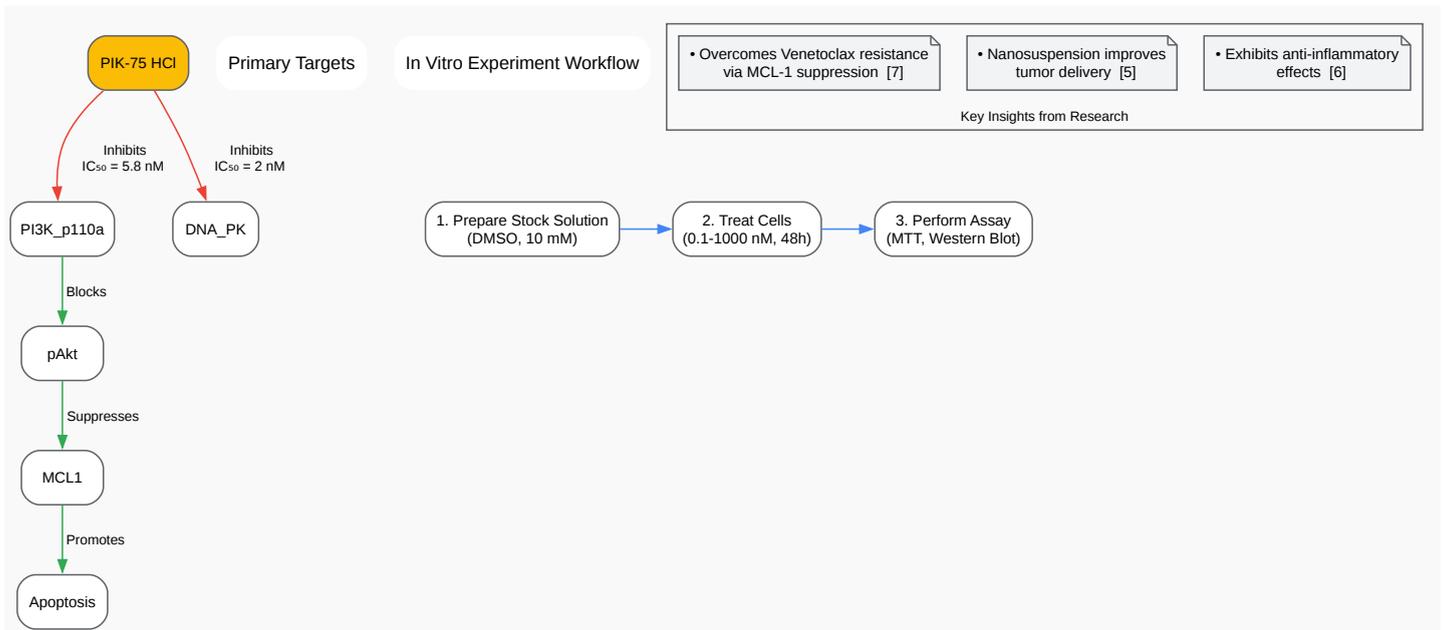
- **In Vitro Cell Viability (MTT) Assay**

- **Purpose:** To assess the cytotoxic effect and determine the IC<sub>50</sub> of **PIK-75**.
- **Typical Protocol:**
  - Seed cells (e.g., human pancreatic cancer MIA PaCa-2 or AsPC-1 cells) in a 96-well plate.

- After cell attachment, treat with a concentration gradient of **PIK-75** (e.g., 0.1 to 1000 nM) for a set duration (e.g., 48 hours) [2].
  - Add MTT solution (final concentration 5 mg/mL) to each well and incubate for 3-4 hours at 37°C [1] [6].
  - Solubilize the resulting formazan crystals with DMSO or a specified buffer.
  - Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a microplate reader. Cell viability is calculated relative to untreated control cells [1] [6].
- **Western Blot Analysis**
    - **Purpose:** To evaluate the inhibitory effect of **PIK-75** on PI3K downstream signaling, such as phosphorylation of Akt.
    - **Typical Protocol:**
      - Treat serum-starved cells (e.g., CHO-IR cells) with **PIK-75** (e.g., 1-1000 nM) for a short period (e.g., 5 minutes) before stimulation with an agonist like insulin [2].
      - Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors [6].
      - Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
      - Probe the membrane with primary antibodies against targets of interest (e.g., p-Akt (Ser473), p-Akt (Thr308), and total Akt) [7] [2] [6].
      - Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system [6].

## Key Research Insights

The following diagram illustrates the primary mechanism of action and common experimental workflows for **PIK-75** in cancer cell research.



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*Diagram of **PIK-75**'s mechanism and experimental workflow.*

## Critical Research Considerations

- **Solubility Challenges:** **PIK-75** has poor aqueous solubility. For in vitro assays, DMSO is the standard solvent, but final DMSO concentration in cell culture media should typically be kept below 0.1-0.5% to avoid cytotoxicity [1] [5].
- **Target Selectivity:** While **PIK-75** is a potent and selective p110 $\alpha$  inhibitor, it also strongly inhibits DNA-PK. Researchers should account for this dual activity when interpreting results, as the observed phenotypes may not be solely due to PI3K p110 $\alpha$  inhibition [1] [2].

- **Formulation for In Vivo Work:** The corn oil-based formulation and nanosuspension are examples of strategies to enable in vivo administration and improve drug delivery to tumors, addressing the limitations of the compound's physicochemical properties [1] [5].

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## References

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